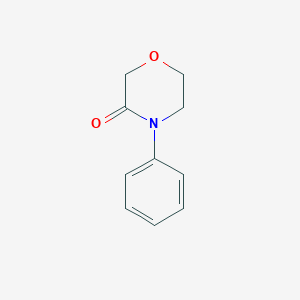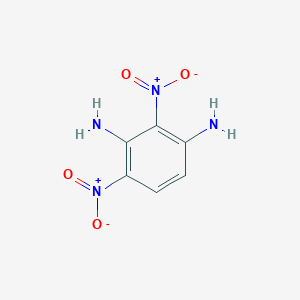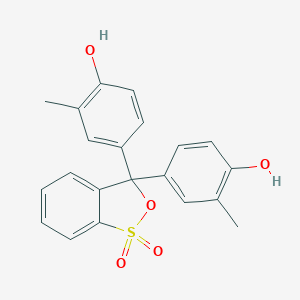
Cresol red
Descripción general
Descripción
Cresol Red, also known as o-cresolsulfonephthalein, is a triarylmethane dye frequently used for monitoring the pH in aquaria . It can be used in many common molecular biology reactions in place of other loading dyes . Cresol Red does not inhibit Taq polymerase to the same degree as other common loading dyes .
Molecular Structure Analysis
Cresol Red has the molecular formula C21H18O5S . Its average mass is 382.430 Da and its mono-isotopic mass is 382.087494 Da .Chemical Reactions Analysis
Cresol Red is used as a pH indicator, with color changes at pH 0.2 - pH 1.8 and pH 7.1 - 8.8 . It can also be used as a molecular weight marker in agarose gel electrophoresis and polyacrylamide gel electrophoresis .Physical And Chemical Properties Analysis
Cresol Red has a molar mass of 382.43 g/mol . It is used as a pH indicator, with color changes at pH 0.2 - pH 1.8 and pH 7.1 - 8.8 .Aplicaciones Científicas De Investigación
Biochemistry: pH Indicator
Summary of Application
Cresol red serves as a pH indicator in biochemical assays due to its color change at different pH levels. It transitions from yellow at pH 1.8 to red/purple at pH 8.8 .
Methods of Application
It is used in titrations and pH determinations by adding it to a solution and observing the color change, which indicates the acidity or alkalinity of the solution.
Results and Outcomes
The colorimetric change provides a visual representation of the pH, allowing researchers to approximate the pH value of a solution. This is crucial in experiments where pH plays a significant role in the biochemical reactions or stability of biological molecules.
Molecular Biology: Gel Electrophoresis Tracking Dye
Summary of Application
In molecular biology, Cresol red is used as a tracking dye during DNA, RNA, and protein electrophoresis to monitor the progress of the gel run .
Methods of Application
Cresol red is included in the loading dye mixture, and as the gel runs, it migrates at a rate comparable to a DNA fragment of approximately 125 base pairs, depending on the gel concentration and buffer system.
Results and Outcomes
The dye allows for the estimation of how far the nucleic acids or proteins have traveled, preventing them from running off the gel. It also does not inhibit Taq polymerase, making it suitable for PCR applications .
Analytical Chemistry: Colorimetric Analysis
Summary of Application
Cresol red is utilized in analytical chemistry for colorimetric analyses, where it acts as an indicator for titrations and chemical reaction monitoring .
Methods of Application
The dye changes color in response to the concentration of particular ions or compounds in a solution, providing a visual method to quantify the presence of analytes.
Results and Outcomes
The intensity of the color change can be measured spectrophotometrically, providing quantitative data on the concentration of the analytes in the solution.
Environmental Science: Corrosion Inhibition
Summary of Application
Cresol red has been studied for its potential as a corrosion inhibitor, particularly when incorporated into chitosan coatings on metals like zinc .
Methods of Application
The dye is either added to chitosan solutions before coating the metal or used to impregnate chitosan coatings post-application.
Results and Outcomes
Electrochemical impedance spectroscopy has shown that Cresol red can significantly increase the impedance of coatings, indicating enhanced corrosion protection .
Medical Diagnostics: Urease Detection
Summary of Application
In medical diagnostics, Cresol red is combined with lead acetate for the detection of urease activity following polyacrylamide gel electrophoresis (PAGE) .
Methods of Application
After PAGE, the presence of urease is indicated by a color change in the Cresol red-lead acetate mixture.
Results and Outcomes
This method provides a simple and effective way to detect urease, an enzyme that can be indicative of certain bacterial infections.
Pharmaceutical Research: Drug Formulation Studies
Summary of Application
Cresol red is used in pharmaceutical research to study drug formulations, particularly for its pH-sensitive properties that can affect drug release and stability .
Methods of Application
It is used as a pH-sensitive probe in formulations to study the release kinetics of drugs under varying pH conditions.
Results and Outcomes
The dye’s color change in response to pH variations provides insights into the behavior of drug formulations in different environments, which is critical for developing effective and stable pharmaceutical products.
Each of these applications demonstrates the broad utility of Cresol red in scientific research, offering valuable tools for analysis, visualization, and experimentation across diverse fields.
Histochemical Method: Digestive Tract pH Analysis
Summary of Application
Cresol red is used in histochemical methods to determine the pH of the digestive tract in studies involving insects like mosquitoes .
Methods of Application
In a study, mosquitoes were fed meals containing Cresol red, and the color change in the mosquito’s guts was observed. The gut color was then compared to Cresol red solutions at different pH levels to determine the gut pH.
Results and Outcomes
This application allows researchers to non-invasively monitor the pH within the digestive tract of mosquitoes, providing insights into their digestive processes and potentially aiding in the study of disease transmission.
Isothermal Amplification: Amplification Indicator
Summary of Application
Cresol red is used as an amplification indicator in isothermal nucleic acid amplification methods .
Methods of Application
Isothermal amplification is a technique that enables continuous nucleic acid amplification without the need for cycled temperature changes. Cresol red can be added to the reaction mix to monitor the amplification process.
Results and Outcomes
The presence of Cresol red in the reaction allows for visual monitoring of the amplification, which is particularly useful in resource-limited settings where sophisticated equipment may not be available.
Electrophoresis Indicator: Molecular Weight Marker
Summary of Application
Cresol red is also employed as a molecular weight marker in agarose gel electrophoresis and polyacrylamide gel electrophoresis .
Methods of Application
When used in a loading dye, Cresol red runs on the gel at a rate comparable to a DNA molecule of approximately 125 base pairs, depending on the gel’s percentage, the type of buffers, and other factors.
Results and Outcomes
This application helps in tracking the progress of electrophoresis so that DNA, RNA, or proteins do not run off the gels, ensuring that the separation process can be monitored effectively.
PCR Time-Savings: PCR Master Mix Additive
Summary of Application
Cresol red can be added to the PCR master mix to save time and prevent cross-contamination between samples .
Propiedades
IUPAC Name |
4-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5S/c1-13-11-15(7-9-18(13)22)21(16-8-10-19(23)14(2)12-16)17-5-3-4-6-20(17)27(24,25)26-21/h3-12,22-23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRMNDMBJQTZHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62625-29-0 (mono-hydrochloride salt) | |
| Record name | Cresol red | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8061929 | |
| Record name | Cresol Red | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-brown solid; [Merck Index] Reddish-brown or green odorless solid; [CHEMINFO] Crystalline solid; [MSDSonline] | |
| Record name | Cresol red | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8334 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cresol red | |
CAS RN |
1733-12-6 | |
| Record name | Cresol red | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1733-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cresol red | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cresol red | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cresol Red | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cresol red | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CRESOL RED | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/839K2R4B8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



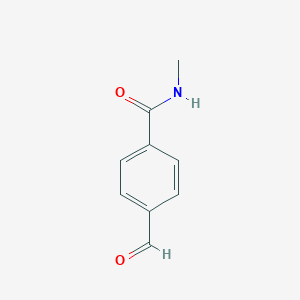

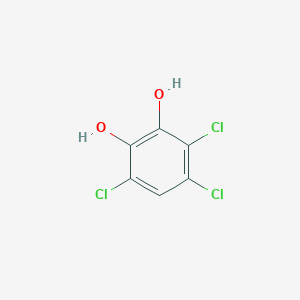
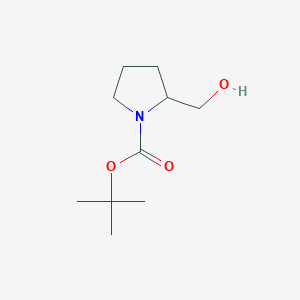
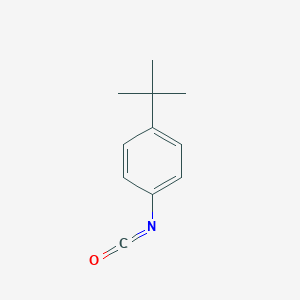

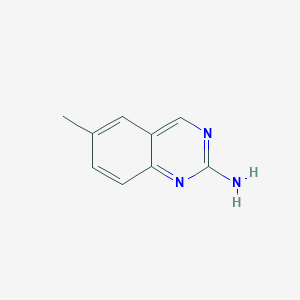
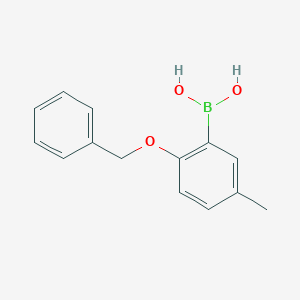
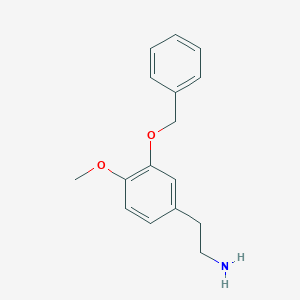

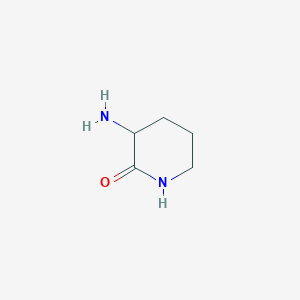
![3-[(Diethylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B154933.png)
